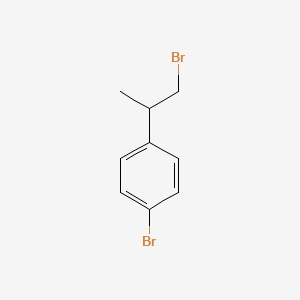

1-Bromo-4-(1-bromopropan-2-yl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10Br2 |

|---|---|

Molecular Weight |

277.98 g/mol |

IUPAC Name |

1-bromo-4-(1-bromopropan-2-yl)benzene |

InChI |

InChI=1S/C9H10Br2/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |

InChI Key |

HHRKCJKSKLMHRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CBr)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1 Bromo 4 1 Bromopropan 2 Yl Benzene

Electrophilic Aromatic Substitution Mechanisms on the Benzene (B151609) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. msu.edulibretexts.org The mechanism proceeds through a two-step addition-elimination pathway involving a positively charged intermediate known as an arenium ion or sigma complex. libretexts.org

In the case of 1-Bromo-4-(1-bromopropan-2-yl)benzene, the benzene ring is substituted with two groups: a bromine atom and a 1-bromopropan-2-yl group. The directing and activating effects of these substituents determine the regioselectivity of further substitution.

Bromine: As a halogen, bromine is a deactivating group due to its electron-withdrawing inductive effect (-I), which destabilizes the arenium ion intermediate. However, it is an ortho, para-director because of its electron-donating resonance effect (+R), which can stabilize the positive charge in the arenium ion when the electrophile attacks at the ortho or para positions.

1-bromopropan-2-yl group: This is an alkyl group, which is generally considered to be weakly activating and an ortho, para-director due to hyperconjugation and a weak inductive effect (+I).

Given that the para position is already occupied by the 1-bromopropan-2-yl group, electrophilic attack will be directed to the positions ortho to this group (positions 2 and 6) and the position ortho to the bromine atom (position 3). The interplay of these directing effects will influence the product distribution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Attack | Directing Influence of -Br | Directing Influence of -CH(CH₃)CH₂Br | Combined Effect |

|---|---|---|---|

| 2 | ortho (favored) | ortho (favored) | Highly Favored |

| 3 | ortho (favored) | meta (disfavored) | Moderately Favored |

| 5 | meta (disfavored) | meta (disfavored) | Disfavored |

This table presents a qualitative prediction of regioselectivity based on established principles of electrophilic aromatic substitution.

Nucleophilic Substitution Reactions at Bromine Centers

The presence of two C-Br bonds in different chemical environments allows for the exploration of various nucleophilic substitution mechanisms.

The bromine atom on the propan-2-yl side chain is attached to a primary carbon, which can undergo nucleophilic substitution. The competition between S(_N)1 and S(_N)2 pathways is influenced by the nature of the nucleophile, the solvent, and the structure of the substrate. masterorganicchemistry.comyoutube.com

S(_N)2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon atom as the leaving group departs. masterorganicchemistry.com It is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.com For this compound, the primary nature of the C-Br bond suggests a strong preference for the S(_N)2 pathway. youtube.com

S(_N)1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com It is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. youtube.comkhanacademy.org The formation of a primary carbocation is highly unfavorable, making the S(_N)1 pathway unlikely at the aliphatic bromine center. However, rearrangement to a more stable secondary benzylic-like carbocation could be considered, though this is also sterically hindered.

Table 2: Factors Influencing S(_N)1 vs. S(_N)2 Reactions at the Aliphatic Bromine

| Factor | Favors S(_N)1 | Favors S(_N)2 | Relevance to this compound |

|---|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Primary halide strongly favors S(_N)2. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, RS⁻) | A strong nucleophile will favor the S(_N)2 pathway. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | A polar aprotic solvent will enhance the rate of an S(_N)2 reaction. |

| Leaving Group | Good leaving group required | Good leaving group required | Bromide is a good leaving group for both pathways. |

This is an interactive table based on established principles of nucleophilic substitution reactions.

Nucleophilic aromatic substitution (S(_N)Ar) on the benzene ring is generally more difficult than nucleophilic substitution at an sp³ carbon. Aryl halides are typically unreactive towards S(_N)1 and S(_N)2 reactions. libretexts.org The S(_N)Ar mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgwikipedia.orgyoutube.com

In this compound, the ring is not activated by strong electron-withdrawing groups. The alkyl group is weakly electron-donating. Therefore, the S(_N)Ar mechanism is expected to be very slow and require harsh reaction conditions. libretexts.orgnih.govstackexchange.com An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition (benzyne) mechanism, which requires a very strong base. youtube.com

Cross-Coupling Reaction Mechanisms

The two distinct C-Br bonds in this compound offer the potential for selective cross-coupling reactions, which are powerful tools for C-C bond formation. nih.gov

Palladium-catalyzed borylation, often a precursor to Suzuki-Miyaura coupling, can selectively convert a C-Br bond to a C-B bond. nih.govupenn.eduhkbu.edu.hk The mechanism of this reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The selectivity between the aromatic and aliphatic C-Br bonds is a key consideration.

The oxidative addition of a palladium(0) catalyst to a C-X bond is generally faster for sp²-hybridized carbons (aryl halides) than for sp³-hybridized carbons (alkyl halides). nih.gov This suggests that under carefully controlled conditions, selective borylation of the aromatic C-Br bond should be achievable.

Table 3: General Steps in Palladium-Catalyzed Borylation

| Step | Description |

|---|---|

| Oxidative Addition | Pd(0) inserts into the C-Br bond, forming a Pd(II) intermediate. |

| Transmetalation | The boron-containing reagent transfers a boryl group to the palladium center. |

| Reductive Elimination | The borylated product is formed, and the Pd(0) catalyst is regenerated. |

This table outlines the generally accepted mechanism for palladium-catalyzed borylation reactions.

The Suzuki-Miyaura coupling is a prominent example of a palladium-catalyzed cross-coupling reaction that could be employed with this compound. libretexts.orgwikipedia.orgorganic-chemistry.org The general mechanism involves oxidative addition of the aryl or alkyl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgwikipedia.org

Given the higher reactivity of the aryl bromide towards oxidative addition, it is expected that selective Suzuki coupling at the aromatic position would be the predominant pathway, leaving the aliphatic bromine intact for subsequent transformations. This differential reactivity allows for sequential functionalization of the molecule.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetone |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Ethanol |

Elimination Pathways and Formation of Reactive Intermediates (e.g., Benzyne)

The presence of two bromine atoms in this compound—one on the aromatic ring and one on the alkyl side chain—opens up several possible elimination pathways, primarily dependent on the reaction conditions, particularly the nature and strength of the base employed.

The alkyl bromide is a secondary benzylic bromide, and as such, it is susceptible to elimination reactions, typically following an E2 (bimolecular elimination) mechanism in the presence of a strong, non-nucleophilic base. jove.comyoutube.com For the E2 reaction to occur, a proton on the carbon adjacent to the benzylic carbon (the β-carbon) must be abstracted by the base, in a concerted step with the departure of the bromide leaving group. A critical requirement for the E2 mechanism is an anti-periplanar arrangement of the β-hydrogen and the leaving group. chemistrysteps.comchemistrysteps.com This geometric constraint has significant stereochemical implications, which will be discussed in section 3.6.

Under sufficiently harsh conditions, such as in the presence of a very strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849), a double dehydrohalogenation could potentially occur, leading to the formation of an alkyne. jove.comunacademy.com This would first involve the elimination of HBr from the alkyl chain to form an alkene intermediate, followed by a second elimination. However, the formation of a stable alkyne from the given structure is unlikely due to the substitution pattern.

A more intriguing possibility arises from the aryl bromide portion of the molecule. Aryl halides can undergo an elimination-addition reaction in the presence of exceptionally strong bases to form a highly reactive intermediate known as benzyne (B1209423). pdx.educhemconnections.org This mechanism involves the deprotonation of a hydrogen atom ortho to the bromine, followed by the elimination of the bromide ion to form a strained triple bond within the benzene ring. masterorganicchemistry.commakingmolecules.com The highly electrophilic benzyne intermediate would then rapidly react with any available nucleophile, such as the amide ion or ammonia solvent. libretexts.org The formation of benzyne from this compound would be a competing pathway to the elimination of the alkyl bromide and would require a base strong enough to deprotonate the aromatic ring.

Interactive Table: Potential Elimination Products and Intermediates

| Starting Material | Reagent/Conditions | Potential Pathway | Key Intermediate/Product |

| This compound | Strong, non-nucleophilic base (e.g., KOtBu) | E2 Elimination | 1-Bromo-4-(prop-1-en-2-yl)benzene |

| This compound | Very strong base (e.g., NaNH₂) | Elimination-Addition | 4-(1-bromopropan-2-yl)benzyne |

Oxidation and Reduction Chemistry of Dibrominated Systems

The oxidation and reduction of this compound can selectively target different parts of the molecule. The benzylic position is particularly susceptible to oxidation. libretexts.orgucalgary.ca Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions, can oxidize the alkyl side chain. khanacademy.orglibretexts.org Given that there is a hydrogen atom at the benzylic position, the entire alkyl side chain could be oxidized to a carboxylic acid, yielding 4-bromobenzoic acid. pearson.com

The reduction of this compound offers the possibility of selectively removing one or both bromine atoms. Catalytic hydrogenation is a common method for the reduction of aryl halides. researchgate.net Depending on the catalyst and reaction conditions, the aryl bromide could be selectively reduced to an aryl group, or both the aryl and alkyl bromides could be reduced. Other reducing agents, such as those based on tin hydrides or transition metal complexes, can also be employed for the reduction of alkyl and aryl halides. caltech.edu The relative reactivity of the aryl versus the benzylic bromide towards reduction would depend on the specific reagents and mechanisms involved. For instance, some reductive processes may proceed via radical intermediates. nih.gov

Interactive Table: Predicted Oxidation and Reduction Products

| Reaction Type | Reagent | Potential Product |

| Oxidation | KMnO₄, H⁺, heat | 4-Bromobenzoic acid |

| Reduction | H₂, Pd/C | 1-(Propan-2-yl)benzene or 4-bromo-1-(propan-2-yl)benzene |

| Reduction | Sn/HCl | 1-(Propan-2-yl)benzene |

Stereochemical Implications in Reaction Outcomes

The presence of a chiral center at the second carbon of the propan-2-yl group in this compound introduces significant stereochemical considerations into its reactions, particularly in elimination reactions. As mentioned, the E2 elimination mechanism requires a specific anti-periplanar geometry between the abstracted proton and the leaving group. mgscience.ac.inlibretexts.org

For this compound, the elimination of HBr from the side chain can lead to the formation of a double bond. The stereochemistry of the starting material will dictate the stereochemistry of the resulting alkene, making the reaction stereospecific. chemistrysteps.comlibretexts.org If the starting material is a single enantiomer, the product alkene may also be a single stereoisomer (E or Z), depending on which β-hydrogen is accessible for abstraction in the required anti-periplanar conformation. ksu.edu.sakhanacademy.org

If the reaction proceeds through a carbocation intermediate, as in an E1 mechanism, the stereochemical information at the chiral center would be lost due to the planar nature of the carbocation. stackexchange.comindusuni.ac.in This would typically result in a mixture of stereoisomeric products. Therefore, the stereochemical outcome of the elimination reaction can provide valuable mechanistic insight.

Interactive Table: Stereochemical Considerations in E2 Elimination

| Starting Material Diastereomer | Required Conformation for E2 | Resulting Alkene Stereoisomer |

| (R)-1-Bromo-4-(1-bromopropan-2-yl)benzene | Anti-periplanar H and Br | Potentially (E)- or (Z)-alkene |

| (S)-1-Bromo-4-(1-bromopropan-2-yl)benzene | Anti-periplanar H and Br | Potentially the opposite (Z)- or (E)-alkene |

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By observing the magnetic properties of atomic nuclei, it provides a detailed map of the hydrogen and carbon environments within a molecule.

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in a molecule based on their unique electronic environments. The spectrum for 1-Bromo-4-(1-bromopropan-2-yl)benzene is expected to show distinct signals for the aromatic and aliphatic protons.

The aromatic region would display a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The two sets of chemically non-equivalent protons on the ring would appear as two doublets, due to coupling with their adjacent protons. The aliphatic portion of the molecule contains three distinct proton environments: a methyl group (CH₃), a methine proton (CH), and a methylene (B1212753) group (CH₂Br). The methyl protons would appear as a doublet, coupled to the adjacent methine proton. The methine proton, being coupled to both the methyl and methylene groups, would likely appear as a complex multiplet. The methylene protons, adjacent to a chiral center, are diastereotopic and would be expected to appear as two separate signals, each coupled to the methine proton, resulting in a complex pattern known as an ABX system.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (2H) | ~7.45 | Doublet | ~8.5 |

| Aromatic (2H) | ~7.15 | Doublet | ~8.5 |

| CH₂Br (2H) | ~3.60 - 3.75 | Multiplet (ABX) | - |

| CH (1H) | ~3.30 | Multiplet | - |

Data is predicted based on theoretical principles and analysis of structurally similar compounds.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The molecule has seven unique carbon environments: four in the aromatic ring and three in the aliphatic side chain.

The aromatic region will show four signals. Two signals correspond to the protonated aromatic carbons, and two correspond to the quaternary carbons—one bonded to the bromine atom and the other to the isopropyl group. The carbon attached to the bromine (C-Br) is expected to be significantly deshielded. In the aliphatic region, three distinct signals for the methyl (CH₃), methine (CH), and methylene (CH₂Br) carbons are anticipated. The carbon atom bonded to the bromine in the side chain (CH₂Br) would appear at a characteristic downfield shift for a brominated alkyl carbon. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary, C-alkyl) | ~145 |

| Aromatic CH (2C) | ~132 |

| Aromatic CH (2C) | ~129 |

| Aromatic C (quaternary, C-Br) | ~121 |

| CH₂Br | ~40 |

| CH | ~38 |

Data is predicted based on theoretical principles and analysis of structurally similar compounds like 1-bromopropane (B46711) and bromobenzene (B47551). docbrown.infochemicalbook.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons. Key expected correlations would be between the methyl (CH₃) protons and the methine (CH) proton, and between the methine (CH) proton and the methylene (CH₂Br) protons, confirming the structure of the propan-2-yl side chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals (one-bond ¹H-¹³C correlations). youtube.com An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for instance, confirming which carbon signal belongs to the methyl group by its correlation to the methyl proton signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations). sdsu.edu HMBC is critical for establishing the connection between the aliphatic side chain and the aromatic ring. A key correlation would be observed from the methine (CH) proton of the side chain to the quaternary aromatic carbon to which it is attached, as well as to the two adjacent aromatic CH carbons. researchgate.net

Table 3: Predicted Key 2D NMR Correlations

| Experiment | Correlated Nuclei | Purpose |

|---|---|---|

| COSY | CH₃ ↔ CH; CH ↔ CH₂Br | Confirms aliphatic chain connectivity |

| HSQC | CH₃ (¹H) ↔ CH₃ (¹³C); CH (¹H) ↔ CH (¹³C), etc. | Assigns carbons directly bonded to protons |

Vibrational Spectroscopy for Molecular Structure and Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. These techniques are complementary and provide characteristic fingerprints of the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands corresponding to specific functional groups and structural features.

For this compound, the FT-IR spectrum is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the propyl side chain would be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of peaks in the 1600-1450 cm⁻¹ region. A strong absorption band around 820 cm⁻¹ is characteristic of the C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring. The C-Br stretching vibrations for both the aromatic and aliphatic bromides are expected in the fingerprint region, typically between 650 and 500 cm⁻¹. researchgate.net

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1590, 1485 | C=C Stretch | Aromatic Ring |

| ~820 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |

Data is predicted based on characteristic group frequencies and data from similar compounds. nist.govnist.gov

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. Vibrational modes that cause a change in bond polarizability are Raman active. Non-polar bonds and symmetric vibrations tend to produce strong Raman signals.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, are expected to be intense. The C=C stretching bands in the 1600-1570 cm⁻¹ region will also be prominent. The C-Br stretching vibrations are also readily observed in Raman spectra. This technique provides complementary data to FT-IR, aiding in a more complete assignment of the vibrational modes of the molecule. rasayanjournal.co.in

Table 5: Predicted FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

Data is predicted based on characteristic group frequencies and data from similar compounds. chemicalbook.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-bromopropane |

Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Studies

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information about a molecule through the analysis of its fragmentation patterns upon ionization. For this compound, with a molecular formula of C9H10Br2, the nominal molecular weight is 278 g/mol . Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion region will display a triplet of peaks (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, the calculated monoisotopic mass is 275.9149 Da. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby confirming the elemental formula of C9H10Br2 and distinguishing it from other potential compounds with the same nominal mass.

| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |

| C9H1079Br2 | 275.9149 | 100 |

| C9H1079Br81Br | 277.9129 | 197.7 |

| C9H1081Br2 | 279.9108 | 97.7 |

Analysis of Fragmentation Patterns for Structural Confirmation

Electron ionization (EI) mass spectrometry is a common technique that induces fragmentation of the parent molecule. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. For this compound, several key fragmentation pathways can be predicted based on the fragmentation of similar bromoalkylbenzene compounds.

One of the most prominent fragmentation pathways for alkylbenzenes is benzylic cleavage, which involves the breaking of the bond between the aromatic ring and the alkyl substituent. This leads to the formation of a stable benzylic cation. For the target molecule, benzylic cleavage would result in the loss of a bromomethyl radical (•CH2Br), leading to a fragment ion with a mass-to-charge ratio (m/z) corresponding to the 4-bromocumene cation.

Another significant fragmentation pathway involves the loss of a bromine atom from either the aromatic ring or the alkyl side chain. The loss of a bromine radical (•Br) from the molecular ion would result in a fragment at m/z 197/199. Subsequent fragmentation of the alkyl chain, such as the loss of a methyl group (•CH3), is also anticipated.

A key fragment would be the tropylium (B1234903) ion, a common and stable fragment in the mass spectra of alkylbenzenes, which would appear at m/z 91. The presence of a bromophenyl group would also lead to characteristic fragments, such as the bromophenyl cation at m/z 155/157.

Predicted Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 276/278/280 | [M]+• (Molecular ion) |

| 197/199 | [M - Br]+ |

| 183/185 | [M - CH2Br]+ |

| 155/157 | [C6H4Br]+ |

| 119 | [C9H11]+ |

| 104 | [C8H8]+ |

| 91 | [C7H7]+ (Tropylium ion) |

X-ray Crystallography for Solid-State Structural Resolution

It is anticipated that the molecule would crystallize in a centrosymmetric space group, with the packing of the molecules in the crystal lattice being influenced by intermolecular interactions such as van der Waals forces and potentially weak hydrogen bonds involving the bromine atoms and hydrogen atoms on adjacent molecules. The conformation of the bromopropyl side chain relative to the bromophenyl ring would be a key structural feature determined by this technique.

Advanced Chromatographic Methods for Purity and Isomer Separation (e.g., GC-MS, LC-MS)

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from any isomers or impurities. Given the potential for positional isomers (e.g., 1-Bromo-3-(1-bromopropan-2-yl)benzene or 1-Bromo-2-(1-bromopropan-2-yl)benzene) and diastereomers (due to the chiral center at the second carbon of the propyl chain), high-resolution chromatographic methods are crucial.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a semi-volatile compound like this compound, GC-MS is an ideal method for purity analysis. A non-polar or medium-polarity capillary column would likely be employed for the separation. The retention time of the compound would be characteristic under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate), and the mass spectrum obtained for the eluting peak would confirm its identity. The separation of positional isomers by GC can often be achieved due to small differences in their boiling points and interactions with the stationary phase.

Computational and Theoretical Chemistry Studies of 1 Bromo 4 1 Bromopropan 2 Yl Benzene

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No specific studies utilizing Density Functional Theory (DFT) to optimize the geometry and analyze the electronic structure of 1-Bromo-4-(1-bromopropan-2-yl)benzene were found. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set to calculate the most stable three-dimensional arrangement of the atoms, as well as to map the electron density and molecular orbitals.

Ab Initio Methods for High-Level Energetic and Conformational Analysis

Similarly, a search for high-level ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, yielded no specific results for the energetic and conformational analysis of this compound. These methods are often used to provide benchmark energetic data and to study the different spatial arrangements (conformers) of flexible molecules.

Prediction and Interpretation of Spectroscopic Parameters

Simulated NMR Chemical Shifts (GIAO Method)

There is no available research that has employed the Gauge-Including Atomic Orbital (GIAO) method, or other similar approaches, to simulate the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. This computational technique is instrumental in predicting the NMR spectrum, which aids in the structural elucidation of compounds.

Predicted Vibrational Frequencies and Intensities

A computational analysis of the vibrational frequencies and intensities for this compound, which would predict its infrared (IR) and Raman spectra, has not been reported. These theoretical predictions are crucial for interpreting experimental vibrational spectra and assigning specific peaks to the motions of the molecule's functional groups.

Theoretical UV-Vis Spectra and Electronic Properties (HOMO-LUMO)

Information regarding the theoretical UV-Vis spectrum and the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is also absent from the scientific literature. These calculations are used to understand the electronic transitions within the molecule and to predict its reactivity and electronic properties.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways for this compound provides crucial insights into its reactivity and the mechanisms of its chemical transformations. Theoretical chemistry offers powerful tools to explore the potential energy surface (PES) of a reaction, identifying the most probable routes from reactants to products. These investigations are typically carried out using quantum mechanical methods, such as Density Functional Theory (DFT), which balance computational cost with accuracy for molecules of this size.

The modeling process begins with the identification of potential reactants and products for a given transformation, for instance, nucleophilic substitution or elimination reactions involving the bromoalkyl group. The geometries of these species are optimized to find their lowest energy conformations. Subsequently, the transition state (TS) connecting the reactants and products is located on the PES. The transition state is a first-order saddle point, representing the maximum energy along the minimum energy path of the reaction. Its characterization is a critical step, as the energy of the TS determines the activation energy of the reaction, a key factor in reaction kinetics. Transition state theory (TST) is a fundamental framework used to understand the rates of chemical reactions by examining the properties of these activated complexes. wikipedia.orglibretexts.org

For this compound, a notable reaction to model would be the elimination of hydrogen bromide to form an alkene, a common reaction for bromoalkanes. docbrown.info Computational methods can elucidate the nuanced competition between different mechanistic pathways, such as the unimolecular (E1) and bimolecular (E2) elimination mechanisms. The characterization of the transition states for these pathways would involve frequency calculations to confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

The following table illustrates a hypothetical reaction coordinate for the E2 elimination of HBr from this compound, showcasing the relative energies of the reactant, transition state, and product.

Table 1: Hypothetical Energy Profile for the E2 Elimination of HBr

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (this compound + Base) | 0.0 |

| Transition State | +25.0 |

| Product (4-(prop-1-en-2-yl)-1-bromobenzene + H-Base+ + Br-) | -10.0 |

Bond Dissociation Energy Calculations and Reactivity Predictions

Bond dissociation energy (BDE) is a fundamental thermochemical parameter that quantifies the strength of a chemical bond. It is defined as the standard enthalpy change when a bond is cleaved homolytically, with the fragments each retaining one of the electrons from the bond. For this compound, the C-Br bonds are of particular interest, as their BDEs are indicative of the molecule's susceptibility to radical-initiated reactions.

Computational chemistry provides reliable methods for the calculation of BDEs. DFT methods are commonly employed for this purpose, offering a good compromise between accuracy and computational expense for organic molecules. acs.org The BDE of a specific bond can be calculated by taking the difference between the total electronic energies of the radical products and the parent molecule.

In the case of this compound, there are two distinct C-Br bonds: one attached to the aromatic ring and the other on the propyl side chain. The C(sp²)-Br bond on the benzene (B151609) ring is expected to have a higher BDE than the C(sp³)-Br bond of the bromopropyl group due to the difference in hybridization of the carbon atoms. acs.org The electronic environment, including the presence of the other bromo group and the alkyl substituent on the benzene ring, will also influence these values.

The calculated BDEs can be used to predict the reactivity of the molecule under various conditions. For instance, a lower BDE for the C(sp³)-Br bond would suggest that this is the more likely site for initial bond cleavage in a radical reaction. This information is valuable for understanding and predicting the outcomes of reactions such as radical halogenation or reduction.

Below is an illustrative table of calculated bond dissociation energies for the C-Br bonds in this compound, based on typical values for similar chemical environments.

Table 2: Calculated Bond Dissociation Energies (BDEs) for C-Br Bonds

| Bond | Hybridization of Carbon | Calculated BDE (kcal/mol) |

|---|---|---|

| C(aromatic)-Br | sp² | ~85 |

| C(propyl)-Br | sp³ | ~70 |

Molecular Electrostatic Potential and Charge Density Distribution

The molecular electrostatic potential (MEP) and charge density distribution are crucial tools in computational chemistry for understanding and predicting the reactive behavior of molecules. rsc.org The MEP provides a visual representation of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP would reveal the influence of the electronegative bromine atoms and the alkyl group on the electronic landscape of the molecule. The bromine atoms would create regions of negative electrostatic potential around them due to their lone pairs of electrons, but also a region of positive potential (a "sigma-hole") along the axis of the C-Br bond, which is important for halogen bonding interactions. nih.gov The aromatic ring, with its delocalized π-electron system, will also exhibit distinct MEP features.

The charge density distribution, often analyzed through methods like Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the partial atomic charges on each atom in the molecule. This allows for a more detailed understanding of the inductive and resonance effects at play. In this compound, the carbon atoms bonded to the bromine atoms would carry a partial positive charge, while the bromine atoms would have a partial negative charge. The distribution of these charges throughout the molecule influences its dipole moment and intermolecular interactions.

The following table presents hypothetical partial atomic charges for selected atoms in this compound, as would be determined from a charge density analysis.

Table 3: Hypothetical Partial Atomic Charges

| Atom | Partial Charge (a.u.) |

|---|---|

| C (aromatic, bonded to Br) | +0.15 |

| Br (aromatic) | -0.10 |

| C (propyl, bonded to Br) | +0.20 |

| Br (propyl) | -0.18 |

Investigation of Spin-Orbit Coupling Effects on Molecular Stability and Reactivity

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around a nucleus. researchgate.net This effect becomes more pronounced for molecules containing heavy elements, such as bromine. researchgate.net In the context of this compound, the presence of two bromine atoms makes the consideration of SOC effects relevant for a detailed understanding of its electronic structure and reactivity, particularly in processes involving changes in spin state, such as intersystem crossing in photochemical reactions.

Computational investigations of SOC effects typically require more advanced quantum chemical methods that incorporate relativistic effects. These calculations can provide insights into how SOC influences the energy levels of molecular orbitals and the potential energy surfaces of reactions. For instance, SOC can facilitate transitions between singlet and triplet electronic states, which can open up new reaction pathways that are forbidden by non-relativistic quantum mechanics.

For this compound, SOC could play a role in its photochemistry. Upon absorption of UV light, the molecule could be excited to a singlet state, and SOC could promote efficient intersystem crossing to a triplet state. The reactivity of this triplet state could be significantly different from that of the singlet state, potentially leading to different reaction products. While computationally demanding, the study of SOC effects provides a more complete picture of the molecule's behavior, especially in electronically excited states.

Future Research Directions and Unexplored Avenues

Development of Novel and More Sustainable Synthetic Methodologies

The synthesis of 1-Bromo-4-(1-bromopropan-2-yl)benzene itself presents an immediate area for research. While multi-step syntheses can be envisioned starting from commercially available precursors like 1,4-dibromobenzene (B42075), developing novel and sustainable methods would be of significant interest. Future research could focus on:

One-Pot Syntheses: Designing a one-pot reaction where the alkylation and subsequent bromination of a suitable benzene (B151609) derivative occur in a single reaction vessel would improve efficiency and reduce waste.

Catalytic Approaches: Investigating the use of novel catalysts, such as metal-organic frameworks (MOFs) or nanoparticle-based catalysts, for the selective bromination and alkylation steps could lead to higher yields and milder reaction conditions.

Green Chemistry Principles: Employing greener solvents, reducing the use of hazardous reagents, and developing atom-economical pathways would align with the growing demand for sustainable chemical manufacturing. For instance, exploring enzymatic or biocatalytic methods for specific transformations could offer a more environmentally benign approach.

Deeper Mechanistic Understanding of Underexplored Reactions

The presence of two bromine atoms at different positions—one on the aromatic ring and one on the alkyl side chain—opens up possibilities for studying the mechanisms of various reactions. Future research could delve into:

Competitive and Selective Reactions: Investigating the differential reactivity of the two C-Br bonds in nucleophilic substitution, elimination, and coupling reactions. Understanding the factors that govern which bromine atom reacts preferentially would be a key focus.

Radical Reactions: Exploring the compound's behavior under radical conditions, such as radical-initiated cyclizations or additions. The benzylic position could play a crucial role in stabilizing radical intermediates.

Photochemical Transformations: Studying the photochemistry of this compound to understand its stability and potential for light-induced reactions, which could lead to novel synthetic pathways.

Targeted Chiral Synthesis and Stereoselective Transformations

The (1-bromopropan-2-yl) substituent contains a chiral center, meaning the compound can exist as a pair of enantiomers. This provides a rich area for stereoselective chemistry research:

Asymmetric Synthesis: Developing synthetic routes to produce enantiomerically pure forms of this compound. This could involve the use of chiral catalysts or starting from chiral precursors.

Stereospecific Reactions: Investigating how the stereochemistry of the chiral center influences the outcome of subsequent reactions, leading to the synthesis of other chiral molecules with high stereoselectivity.

Chiral Ligand Development: Exploring the potential of the enantiomerically pure compound as a precursor for new chiral ligands for asymmetric catalysis.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards automation and continuous flow processes for improved efficiency, safety, and scalability. Future research in this area could involve:

Flow Synthesis Development: Designing and optimizing a continuous flow process for the synthesis of this compound. This would allow for precise control over reaction parameters and could enable the safe handling of potentially hazardous intermediates.

In-line Analysis and Optimization: Integrating real-time analytical techniques (e.g., NMR, IR spectroscopy) into the flow system to monitor reaction progress and facilitate rapid optimization of reaction conditions.

Automated Derivatization: Utilizing automated synthesis platforms to rapidly generate a library of derivatives from this compound by systematically varying reaction partners and conditions.

Exploration of New Applications in Emerging Fields of Chemical Synthesis

The unique structural features of this compound suggest its potential as a versatile building block in various emerging fields:

Functional Materials: Using the compound as a monomer or cross-linking agent in the synthesis of novel polymers with specific thermal, optical, or electronic properties. The presence of bromine atoms could impart flame-retardant properties.

Pharmaceutical Scaffolds: Investigating its use as a starting material for the synthesis of more complex molecules with potential biological activity. The bromophenyl and bromopropyl moieties offer multiple points for chemical modification.

Organic Electronics: Exploring its potential as a precursor for organic semiconductors or other components in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.

Advanced Computational Design for Predictive Chemical Behavior

Computational chemistry can provide valuable insights into the properties and reactivity of molecules, guiding experimental work. Future research could employ computational methods to:

Predict Reactivity: Using density functional theory (DFT) and other computational models to predict the most likely sites of reaction and the activation energies for different reaction pathways.

Simulate Spectroscopic Properties: Calculating theoretical NMR, IR, and other spectroscopic data to aid in the characterization of the compound and its reaction products.

Design Novel Derivatives: Employing computational screening to design new derivatives of this compound with desired electronic or steric properties for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.